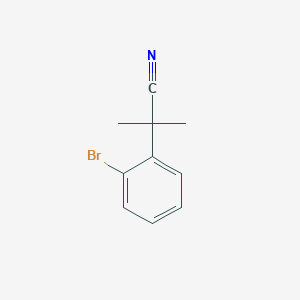

2-(2-Bromophenyl)-2-methylpropanenitrile

CAS No.: 57775-06-1

Cat. No.: VC2039424

Molecular Formula: C10H10BrN

Molecular Weight: 224.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57775-06-1 |

|---|---|

| Molecular Formula | C10H10BrN |

| Molecular Weight | 224.1 g/mol |

| IUPAC Name | 2-(2-bromophenyl)-2-methylpropanenitrile |

| Standard InChI | InChI=1S/C10H10BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3 |

| Standard InChI Key | YTUDHLARHDCOIR-UHFFFAOYSA-N |

| SMILES | CC(C)(C#N)C1=CC=CC=C1Br |

| Canonical SMILES | CC(C)(C#N)C1=CC=CC=C1Br |

Introduction

Chemical Identity and Basic Properties

2-(2-Bromophenyl)-2-methylpropanenitrile is a nitrile-containing compound featuring a 2-bromophenyl group attached to a quaternary carbon that also bears two methyl groups and a cyano function. The compound is characterized by the following identifying information:

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀BrN |

| Molecular Weight | 224.10 g/mol |

| CAS Registry Number | 57775-06-1 |

| Physical State | Liquid |

| IUPAC Name | 2-(2-bromophenyl)-2-methylpropanenitrile |

The structural identifiers provide standardized ways to represent and identify this compound within chemical databases and literature:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C10H10BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3 |

| InChIKey | YTUDHLARHDCOIR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C#N)C1=CC=CC=C1Br |

| PubChem CID | 12273136 |

The compound features a bromine atom at the ortho position of the phenyl ring, which significantly influences its reactivity and applications in synthetic chemistry .

Structural Characteristics and Conformational Analysis

The molecular structure of 2-(2-Bromophenyl)-2-methylpropanenitrile contains several key structural features that define its chemical behavior:

-

A quaternary carbon center bearing two methyl groups, creating a dimethylated carbon

-

A cyano (nitrile) group that serves as a versatile functional handle for further transformations

-

A 2-bromophenyl group with the bromine at the ortho position, creating potential for steric effects

Physical and Chemical Properties

The physical and chemical properties of 2-(2-Bromophenyl)-2-methylpropanenitrile determine its handling characteristics and applications in chemical research:

| Property | Value |

|---|---|

| Appearance | Liquid |

| Purity (Commercial) | Typically ≥95% |

| Computed Density | Not specified in available data |

| Solubility | Limited solubility in water; soluble in organic solvents |

| Storage Recommendation | Room temperature, away from moisture, in sealed containers |

The compound belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N). This functional group contributes significantly to the compound's reactivity profile, making it useful in various synthetic applications. The bromine substituent at the ortho position of the phenyl ring provides an additional reactive site for transformations such as cross-coupling reactions.

Spectroscopic Characteristics

Spectroscopic data plays a crucial role in the identification and characterization of organic compounds. For 2-(2-Bromophenyl)-2-methylpropanenitrile, the following spectroscopic features are notable:

The compound's structural features would be expected to produce characteristic signals in NMR spectroscopy:

-

¹H NMR would likely show signals for:

-

Two methyl groups (likely appearing as a singlet due to their chemical equivalence)

-

Aromatic protons of the phenyl ring (typically in the region of 7-8 ppm)

-

-

¹³C NMR would show distinct signals for:

-

The quaternary carbon bearing the nitrile group

-

The nitrile carbon (typically around 120 ppm)

-

The aromatic carbons (including the carbon bearing the bromine)

-

The methyl carbons

-

The infrared spectrum would likely feature a characteristic absorption band for the C≡N stretching vibration, typically appearing around 2200-2240 cm⁻¹ .

Chemical Reactivity and Applications

The reactivity of 2-(2-Bromophenyl)-2-methylpropanenitrile is largely dictated by its functional groups:

-

The nitrile group can undergo various transformations:

-

Hydrolysis to carboxylic acids or amides

-

Reduction to amines

-

Nucleophilic additions

-

Conversion to tetrazoles through cycloaddition reactions

-

-

The bromine substituent provides opportunities for:

-

Cross-coupling reactions (Suzuki, Negishi, Stille)

-

Metal-halogen exchange reactions

-

Formation of organometallic reagents

-

The compound is primarily used in research settings as an intermediate in organic synthesis. Its utility extends to various applications:

-

As a building block in pharmaceutical synthesis

-

In the development of novel materials

-

As a precursor for more complex molecular architectures

| Hazard Category | Information |

|---|---|

| GHS Classification | Causes skin irritation (H315) |

| Recommended PPE | Chemical-resistant gloves, safety goggles, laboratory clothing |

| Storage | Room temperature, away from moisture, in sealed containers |

| Disposal | Should be handled as special waste according to local regulations |

Due to the presence of the nitrile group, caution should be exercised as nitriles can potentially release hydrogen cyanide under strongly acidic conditions or at high temperatures. The compound should be handled in a well-ventilated area or under a fume hood.

| Quantity | Approximate Price Range (EUR) | Purity |

|---|---|---|

| 100-250 mg | 35-62 € | ≥95% |

| 1 g | 89-261 € | ≥95% |

| 5 g | 355-924 € | ≥95% |

| 10 g | 678-1,456 € | ≥95% |

| 25 g | 1,248-2,721 € | ≥95% |

These values represent the range observed from multiple suppliers as of early 2025, with estimated delivery times to the United States ranging from mid-April to early June 2025 .

Related Compounds and Structural Analogues

Understanding the context of 2-(2-Bromophenyl)-2-methylpropanenitrile within its chemical family provides insights into its properties and applications. Several structurally related compounds merit consideration:

-

2-Bromo-2-methylpropanenitrile (CAS: 41658-69-9) - A simpler analogue lacking the phenyl ring, this compound shares the nitrile functionality and gem-dimethyl group, but exhibits different reactivity patterns .

-

3,3-Dimethylindolin-2-one (CAS: 19155-24-9) - Although containing a different functional group, this compound maintains the general structural motif of a phenyl ring with a quaternary carbon bearing two methyl groups .

-

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1203684-57-4) - A heterocyclic analogue featuring similar substitution patterns including bromine and dimethyl groups .

The structural similarities and differences between these compounds can inform predictions about reactivity, physical properties, and potential applications of 2-(2-Bromophenyl)-2-methylpropanenitrile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume